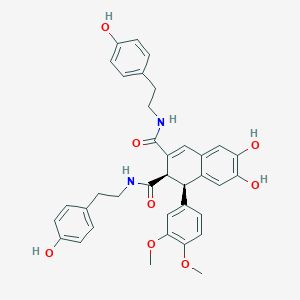
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be facilitated by various catalysts and reagents, such as alumina-silica-supported manganese dioxide, molecular iodine, and ionic liquids . The reaction conditions often include room temperature and the use of green solvents to ensure an environmentally benign process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of recyclable catalysts and green chemistry principles can further optimize industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve mild temperatures and appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives like alcohols.
- Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry
In organic synthesis, this compound serves as a building block for the construction of more complex heterocyclic systems. It is used in the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic scaffolds .
Biology
The compound exhibits potential biological activities, making it a candidate for drug discovery and development. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound derivatives are explored as inhibitors of various enzymes and receptors. These derivatives show promise in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of functional materials, including polymers and dyes. Its unique reactivity allows for the creation of materials with specific properties and applications .
Mécanisme D'action
The mechanism of action of 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways . Additionally, its interaction with receptors can influence cellular signaling and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde include:
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester .
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile .
- 5-Amino-1H-pyrazole-4-carboxamide derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique isopropyl substitution, which can influence its reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-amino-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,8H2,1-2H3 |
Clé InChI |
JSBHWFIKHJTGPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C=N1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)
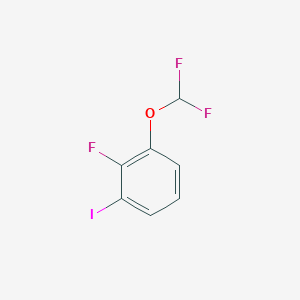
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)


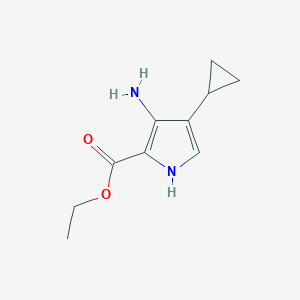
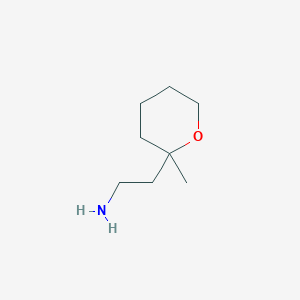
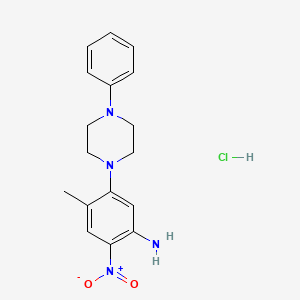
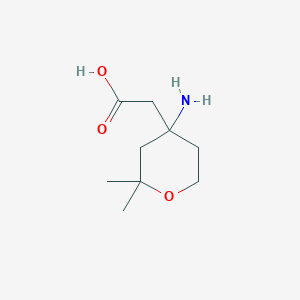
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
